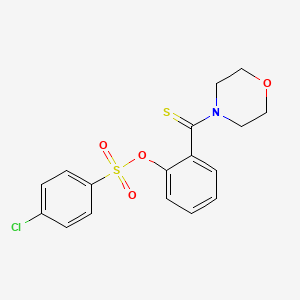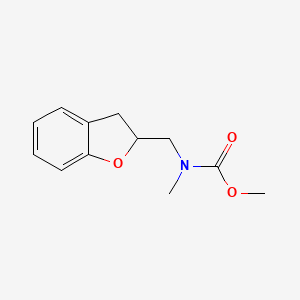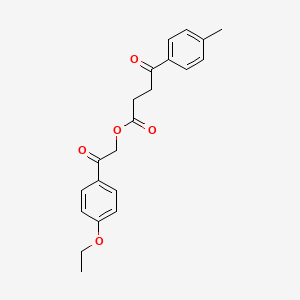![molecular formula C21H28N4O2 B5180872 N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5180872.png)
N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide, also known as IPP, is a novel compound that has gained significant attention in the field of biomedical research. It is a small molecule that has been synthesized using various methods and has shown promising results in various scientific applications.
Wirkmechanismus
The mechanism of action of N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that promote inflammation. Additionally, N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide is its small size, which allows it to easily penetrate cell membranes and reach its target site. Additionally, N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide has shown low toxicity in various in vitro and in vivo studies. However, one of the limitations of N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide is its poor solubility in water, which can limit its bioavailability. This can be overcome by formulating N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide into a suitable delivery system such as nanoparticles or liposomes.
Zukünftige Richtungen
There are several future directions for research on N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide. One direction is to investigate its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide and its potential as a therapeutic agent for cancer.
Synthesemethoden
The synthesis of N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide has been achieved using various methods. One of the most common methods involves the condensation of 1-(1-isobutyryl-4-piperidinyl) hydrazine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to cyclization with 1H-pyrazole-5-carboxylic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide has shown promising results in various scientific applications. One of the most significant applications is in the field of cancer research. Studies have shown that N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases. Additionally, N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-[1-(2-methylpropanoyl)piperidin-4-yl]pyrazol-3-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-16(2)21(27)24-14-11-18(12-15-24)25-19(10-13-22-25)23-20(26)9-8-17-6-4-3-5-7-17/h3-7,10,13,16,18H,8-9,11-12,14-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGFXACFSHGXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5180789.png)
![methyl 2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B5180806.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[4-(2-thienyl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5180823.png)

![N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B5180831.png)


![tetrahydro-2-furanylmethyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5180860.png)


![7-[(2-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5180887.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B5180890.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B5180895.png)